

Reproducibility of N106 Effects: A Comparative Analysis Across Independent Studies

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Compound of Interest

Compound Name: N106

Cat. No.: B1677604

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A detailed examination of current research reveals consistent yet varied findings on the effects of **N106**, a novel small molecule activator of SERCA2a SUMOylation. While a direct inter-laboratory reproducibility study has not been conducted, analysis of independent research from several laboratories provides valuable insights into its mechanism and therapeutic potential, particularly in the context of heart failure.

N106 has emerged as a promising therapeutic candidate due to its ability to enhance the function of SERCA2a, a crucial protein involved in calcium cycling in cardiomyocytes.^{[1][2]} Decreased SERCA2a activity is a hallmark of heart failure. **N106** directly activates the SUMO-activating enzyme, E1 ligase, which in turn increases the SUMOylation of SERCA2a, boosting its activity and improving cardiac function.^{[1][2]} This guide synthesizes findings from key studies to provide a comparative overview of the reported effects and methodologies.

Quantitative Comparison of N106 Effects

The following table summarizes the key quantitative findings on the effects of **N106** from different research groups.

Parameter	Kho et al., 2015	Unnamed Researchers	Lin et al., 2025
Model System	Cultured rat cardiomyocytes, mouse model of heart failure	Not specified in provided snippets	Vascular smooth muscle cell-specific Nexn knockout mice
N106 Concentration/Dose	Dose-dependent in vitro; 10 mg/kg in vivo	Not specified in provided snippets	Not specified in provided snippets
Effect on SERCA2a SUMOylation	Increased	Enhanced	Not specified in provided snippets
Effect on Cardiomyocyte Contractility	Increased peak shortening	Positive inotropic effects	Not specified in provided snippets
Effect on Calcium Transients	Altered calcium ratio and decay time constant	Not specified in provided snippets	Not specified in provided snippets
Effect on Ventricular Function (in vivo)	Significantly improved	Not specified in provided snippets	Not specified in provided snippets
Effect on Vascular Calcification (in vivo)	Not investigated	Not investigated	Significantly alleviated
Additional Mechanism	Not reported	Partial inhibitor of Na ⁺ /K ⁺ -ATPase with an IC ₅₀ of 7 ± 1 μM	Not investigated

Detailed Experimental Methodologies

The experimental protocols utilized in the foundational studies on **N106** provide a basis for understanding the observed effects.

Cardiomyocyte Isolation and Culture (based on Kho et al., 2015)

- Source: Adult ventricular cardiomyocytes were isolated from Sprague-Dawley rats.
- Treatment: Cells were treated with **N106** in a dose-dependent manner for 24 hours. A DMSO-treated group served as the negative control.
- Contractility and Calcium Transient Analysis: A video-based edge-detection system (IonOptix Inc.) was used to assess peak shortening, time to maximal departure and return velocity, calcium ratio, and decay time constant.
- SERCA2a ATPase Activity: Activity was measured at 25 °C in a solution containing 50 mM MOPS, 100 mM KCl, 5 mM MgCl₂, and 1 mM EDTA at pCa 5.0. The oxidation of NADH was monitored at 340 nm using a coupled enzyme system with pyruvate kinase and lactate dehydrogenase.
- SERCA2a SUMOylation Assay: Endogenous SERCA2a was immunoprecipitated with an anti-SERCA2a antibody, followed by Western blotting with an anti-SUMO-1 antibody.

In Vivo Heart Failure Model (based on Kho et al., 2015)

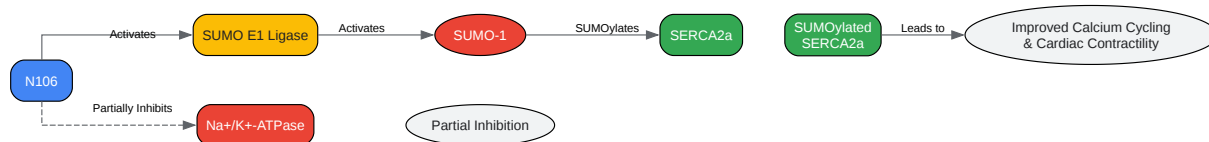
- Model: A mouse model of heart failure was utilized.
- Treatment: Mice received an intravenous injection of 10 mg/kg of **N106**.
- Outcome Measures: Cardiac SERCA2a SUMOylation and ventricular function were assessed.

Na⁺/K⁺-ATPase (NKA) Inhibition Assay

- Methodology: The effect of **N106** on NKA activity was investigated using ATPase activity assays, molecular docking, and molecular dynamics simulations.[3]
- Key Finding: **N106** was identified as a partial inhibitor of NKA.[3]

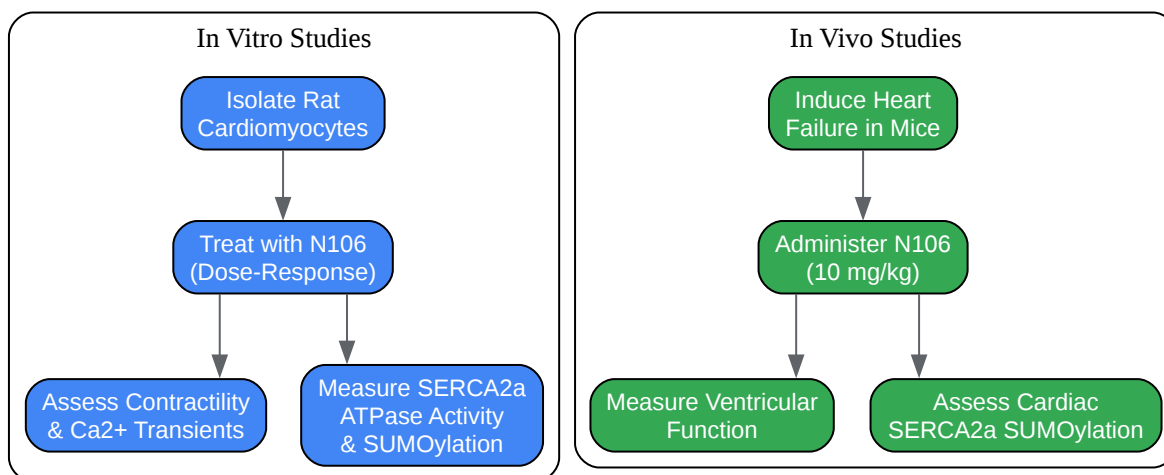
Visualizing the Mechanisms of N106

The following diagrams illustrate the signaling pathway of **N106** and a typical experimental workflow for its characterization.



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Caption: **N106** signaling pathway showing dual modulation.



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